molecular formula C19H20O4 B8800903 Ethyl 4-benzyloxy-3-methoxycinnamate

Ethyl 4-benzyloxy-3-methoxycinnamate

Cat. No.: B8800903
M. Wt: 312.4 g/mol
InChI Key: MANFNAQSNYBICG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-benzyloxy-3-methoxycinnamate is a useful research compound. Its molecular formula is C19H20O4 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-benzyloxy-3-methoxycinnamate exhibits promising biological activities, including:

  • Antioxidant Activity : The compound shows significant antioxidant properties, which are crucial in mitigating oxidative stress linked to various diseases.
  • Anticancer Activity : Research has demonstrated its potential against several cancer types, particularly hepatocellular carcinoma (HCC). A derivative of this compound, known as BMBF, has shown anti-metastatic effects by modulating proteins involved in epithelial-mesenchymal transition (EMT) .

Antimicrobial Properties

The compound's derivatives have exhibited antimicrobial activity against various pathogens. Studies indicate effective inhibition of growth in both bacterial and fungal strains, suggesting potential applications in infection control .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for the development of more complex molecules, making it valuable in pharmaceutical and agrochemical industries .

Data Table: Comparison of Biological Activities

CompoundAntioxidant ActivityAnticancer ActivityAntimicrobial Activity
This compoundHighSignificantModerate
Ferulic AcidModerateModerateLow
p-Methoxycinnamic AcidLowLowHigh

Case Study on Cancer Treatment

  • Objective : Evaluate the anticancer effects in breast cancer models.
  • Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study on Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : Showed effective inhibition of growth in multi-drug resistant strains.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-benzyloxy-3-methoxycinnamate, and how can purity be optimized?

  • Methodological Answer : A common synthesis involves diazotization of 4-(benzyloxy)-3-methoxybenzenamine with sodium nitrite under acidic conditions, followed by coupling with cupreous cyanate to form intermediates. Recrystallization from ethanol/THF mixtures yields the compound (65% purity) . To optimize purity, column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, methanol/water mobile phase) is recommended. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane:ethyl acetate).
Synthesis Parameter Conditions
Starting Material4-(Benzyloxy)-3-methoxybenzenamine
Diazotization AgentNaNO₂, HCl (273–278 K)
Coupling AgentCupreous cyanate (48% aqueous)
Yield65% after recrystallization

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies key protons: δ ~7.6 ppm (trans-cinnamate doublet, J = 16 Hz), δ ~5.1 ppm (benzyloxy CH₂), δ ~3.9 ppm (methoxy OCH₃) .
  • X-ray Crystallography : SHELX software refines crystal structures using high-resolution data. Hydrogen atoms are geometrically constrained (C–H = 0.95–0.98 Å) .
  • FT-IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and aromatic C–O (1250 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structure validation?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomers in solution vs. solid-state rigidity). Use complementary techniques:

  • Variable-Temperature NMR : Assess conformational stability (e.g., coalescence temperature for proton exchange).
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311++G** basis set) to validate electronic environments .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ at m/z 327.1234 for C₁₉H₂₀O₅) .

Q. What experimental design considerations are critical for studying the compound’s photostability and degradation pathways?

  • Methodological Answer :

  • Photostability Assay : Expose to UV light (λ = 254–365 nm) in quartz cuvettes; monitor degradation via HPLC (C18 column, acetonitrile/water). Use actinometry to quantify photon flux .
  • Degradation Products : Trap reactive intermediates (e.g., radicals) with spin-trapping agents (TEMPO) for EPR analysis. LC-MS/MS identifies fragmentation patterns .
  • Kinetic Modeling : Apply pseudo-first-order kinetics to degradation data; calculate half-life (t₁/₂) under varying pH and temperature .

Q. How can computational methods predict biological activity against enzyme targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or tyrosinase. Optimize ligand conformation with AMBER force fields .
  • QSAR Models : Correlate substituent effects (e.g., benzyloxy vs. methoxy positions) with inhibitory activity (pIC₅₀) using MLR (multiple linear regression) .
  • ADMET Prediction : SwissADME predicts bioavailability (%F >50%) and blood-brain barrier permeability (log BB <0.3) .

Q. Methodological Challenges and Solutions

Q. What strategies address low yields in esterification reactions during synthesis?

  • Methodological Answer :

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to enhance reactivity in Steglich esterification .
  • Microwave-Assisted Synthesis : Reduce reaction time (10–15 min vs. 24 hr) and improve yield by 15–20% (50°C, 150 W) .
  • Side Product Analysis : GC-MS identifies competing pathways (e.g., transesterification byproducts) .

Q. How can researchers validate the compound’s role as a synthetic precursor for bioactive derivatives?

  • Methodological Answer :

  • Derivatization : React with hydrazine to form hydrazides (for antimicrobial testing) or reduce the α,β-unsaturated ester to allylic alcohols (NaBH₄/NiCl₂) .
  • Biological Screening : Use MTT assays (IC₅₀ for cancer cell lines) and molecular imaging (confocal microscopy) to track cellular uptake .

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl 3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H20O4/c1-3-22-19(20)12-10-15-9-11-17(18(13-15)21-2)23-14-16-7-5-4-6-8-16/h4-13H,3,14H2,1-2H3

InChI Key

MANFNAQSNYBICG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.